![molecular formula C14H13NO4 B13867942 Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13867942.png)
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further substituted with a carboxylate ester and a ketone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate to yield the desired pyridine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-methoxyphenyl)-6-oxopyridine-2-carboxylate
- Methyl 1-(4-methoxyphenyl)-5-oxopyridine-3-carboxylate
- Methyl 1-(4-methoxyphenyl)-6-oxopyridine-4-carboxylate
Uniqueness
Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylate ester enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H13NO4
- Molecular Weight : 259.26 g/mol
- Functional Groups : Methoxy group at the 4-position of the phenyl ring, a carbonyl group at the 6-position, and a carboxylate ester at the 3-position.
These structural attributes suggest that the compound may exhibit diverse biological activities due to the influence of the methoxy group on its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For example, compounds with structural similarities have shown significant inhibitory effects against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | MBC (μg/mL) | Pathogen Targeted |
---|---|---|---|
Compound A | 0.22 | 0.25 | Staphylococcus aureus |
Compound B | 0.30 | 0.35 | Escherichia coli |
Methyl 1-(4-methoxyphenyl)-6-oxo... | TBD | TBD | TBD |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound have yet to be documented in literature, but ongoing research aims to elucidate these parameters.
Anticancer Activity
Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism often involves the activation of caspase pathways leading to programmed cell death.
Case Study: Anticancer Effects
In a study focusing on related compounds, it was found that:
- Compound X induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.
- The mechanism was linked to mitochondrial dysfunction and activation of caspases 3 and 9.
While specific data for this compound is not yet available, its structural similarity to active compounds suggests potential efficacy against cancer cells.
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, dihydropyridine derivatives are known for various other activities:
- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cardiovascular : Dihydropyridines are often studied for their calcium channel blocking effects, contributing to their use in treating hypertension.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15-9-10(14(17)19-2)3-8-13(15)16/h3-9H,1-2H3 |
InChI Key |
DQUHSMOZNGMOFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)OC |
Origin of Product |
United States |
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